![molecular formula C16H15N5O4 B2739050 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid CAS No. 878736-39-1](/img/structure/B2739050.png)
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is a complex organic compound, known for its significant roles in various scientific research fields. Its structural configuration, which includes both imidazole and purine rings, lends it unique chemical properties that make it a subject of interest in medicinal chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the preparation of the imidazole ring, followed by fusion with a purine precursor under controlled conditions. Reaction intermediates are purified using chromatographic techniques.
Route 2: Another approach involves the cyclization of a suitable precursor containing both imidazole and purine moieties, facilitated by acidic or basic catalysts, under thermal or microwave-assisted conditions.
Industrial Production Methods
In industrial settings, the synthesis of 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is scaled up using optimized conditions that maximize yield while minimizing by-products. Continuous flow reactors and high-efficiency separation techniques are often employed to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It is reducible under mild conditions to yield reduced forms which are potential intermediates for further reactions.
Substitution: The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at the imidazole ring positions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various other nucleophiles and electrophiles.
Major Products
Oxidized Forms: Result from oxidation reactions, often involving oxygen incorporation.
Reduced Forms: Result from reduction reactions, maintaining the core structure but altering oxidation states.
Substituted Derivatives: Result from substitution reactions, potentially modifying biological activity.
科学研究应用
This compound finds applications in diverse scientific fields:
Chemistry: Used as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology: Serves as a molecular probe in biochemical assays due to its distinctive structural features.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the synthesis of advanced materials and as an intermediate in pharmaceuticals.
作用机制
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors in biological systems. Its structure allows it to inhibit certain enzymatic pathways crucial for viral replication or cancer cell proliferation, often through competitive or allosteric inhibition mechanisms.
相似化合物的比较
Unique Features
Compared to other compounds with similar structures, 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid exhibits enhanced stability and bioavailability, making it more suitable for therapeutic applications.
Similar Compounds
8-Phenylguanine: Shares the purine core but lacks the imidazole ring.
Imidazole-4-carboxamide derivatives: Have the imidazole core but different substituents and functional groups.
属性
IUPAC Name |
2-(4-methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-18-13-12(14(24)21(16(18)25)9-11(22)23)20-8-7-19(15(20)17-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLKREACSGWUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2738967.png)

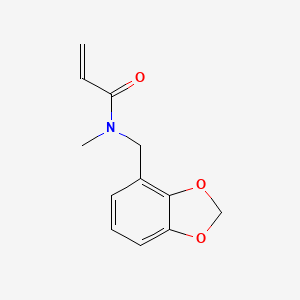
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738973.png)
![ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2738974.png)
![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide](/img/structure/B2738978.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2738980.png)
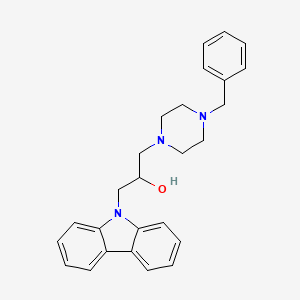
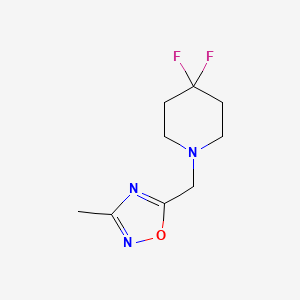
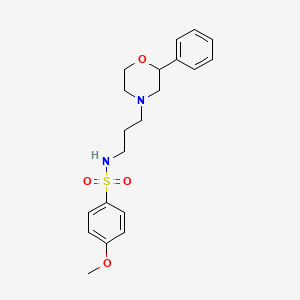
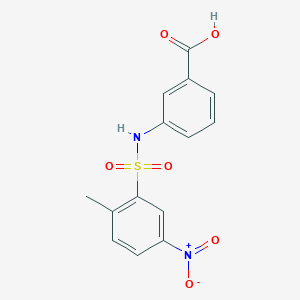
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
